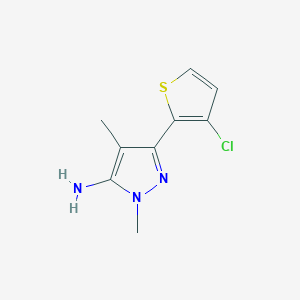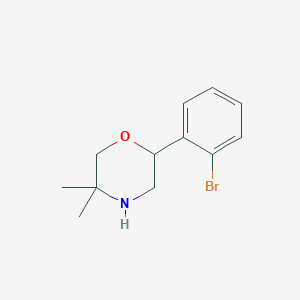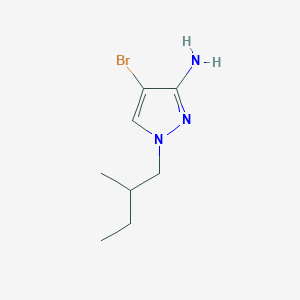
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is a chemical compound that features an amino group, a chloro-substituted imidazole ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,2-diaminoethane and a carbonyl compound.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., elevated temperature, presence of a base).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it suitable for investigating biochemical mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving imidazole-related pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various applications.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazole groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(5-chloro-1H-imidazol-2-yl)propanamide: Lacks the methyl group on the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide: Lacks the chloro substituent.
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)butanamide: Has an extended carbon chain in the amide moiety.
Uniqueness
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the chloro and methyl substituents on the imidazole ring distinguishes it from other similar compounds, potentially leading to unique biological and chemical activities.
Eigenschaften
Molekularformel |
C7H11ClN4O |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m1/s1 |
InChI-Schlüssel |
ZOICJCAMEYALLQ-SCSAIBSYSA-N |
Isomerische SMILES |
CN1C(=CN=C1[C@@H](CC(=O)N)N)Cl |
Kanonische SMILES |
CN1C(=CN=C1C(CC(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)



![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)


![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


